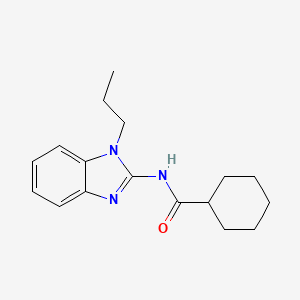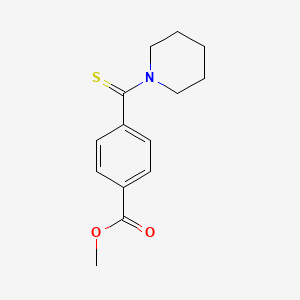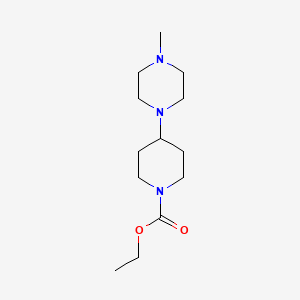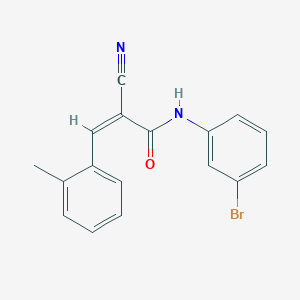![molecular formula C22H20N2O B5804536 (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)
(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine, also known as MFP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MFP is a small molecule that belongs to the class of pyrrole-based compounds and has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine is not fully understood, but it is believed to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Furthermore, (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, anti-inflammatory and antioxidant properties, and antifungal and antibacterial activity. (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation. (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has also been shown to reduce the production of reactive oxygen species (ROS), which play a role in oxidative stress and inflammation. Furthermore, (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for the treatment of various infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of various enzymes and signaling pathways, and its potential applications in drug discovery. However, (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Therefore, further studies are needed to optimize the formulation and dosage of (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine for various research applications.
Zukünftige Richtungen
There are several future directions for the research and development of (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine, including its potential applications in the treatment of various types of cancer, inflammatory diseases, and infectious diseases. Further studies are needed to elucidate the mechanism of action of (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine and to optimize its formulation and dosage for various research applications. Furthermore, the development of (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine involves the condensation of 5-methyl-2-furaldehyde, 3-(5-methyl-2-furyl)phenylacetonitrile, and 3-bromoaniline in the presence of a base. The resulting product is then purified by column chromatography to obtain (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine in high yield and purity. The synthesis method of (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Furthermore, (3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine has been shown to have antifungal and antibacterial activity, making it a potential candidate for the treatment of various infectious diseases.
Eigenschaften
IUPAC Name |
3-[5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]pyrrol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-15-9-11-21(17-5-3-7-19(23)13-17)24(15)20-8-4-6-18(14-20)22-12-10-16(2)25-22/h3-14H,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZWVDVWORUZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C3=CC=C(O3)C)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]-1H-pyrrol-2-yl}aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)

![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)


![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)


![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)